molecular formula C7H4BrN3O2 B13467032 2-Azido-4-bromobenzoic acid

2-Azido-4-bromobenzoic acid

Cat. No.: B13467032
M. Wt: 242.03 g/mol
InChI Key: RHECLVMRFJRWKQ-UHFFFAOYSA-N
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Description

2-Azido-4-bromobenzoic acid: is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromobenzoic acid typically involves the introduction of the azido group to a pre-existing 4-bromobenzoic acid structure. One common method is the diazotization of 4-bromoaniline followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and safety.

Mechanism of Action

The mechanism of action of 2-Azido-4-bromobenzoic acid primarily involves its reactivity as an azido compound. The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reactivity is leveraged in various applications, including bioconjugation and material science .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

2-azido-4-bromobenzoic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13)

InChI Key

RHECLVMRFJRWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])C(=O)O

Origin of Product

United States

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